2-(Prop-2-yn-1-ylamino)cyclohexanol
Description
2-(Prop-2-yn-1-ylamino)cyclohexanol is a cyclohexanol derivative with a propargylamino (-NH-C≡CH) substituent at the 2-position of the cyclohexanol ring.
- Molecular Formula: C₉H₁₅NO (calculated based on substituents).
- Functional Groups: Secondary amine (-NH-), hydroxyl (-OH), and propargyl (C≡CH) groups.
- Key Features: The propargyl group introduces sp-hybridized carbons, influencing reactivity and spectroscopic signatures. The hydroxyl and amino groups enable hydrogen bonding and acid-base interactions.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(prop-2-ynylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15NO/c1-2-7-10-8-5-3-4-6-9(8)11/h1,8-11H,3-7H2 |
InChI Key |
FDKHLUXRWAIFNH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-ylamino)cyclohexanol typically involves the reaction of cyclohexanol with prop-2-yn-1-ylamine under specific conditions. One common method involves the use of an acid catalyst to facilitate the reaction. For example, cyclohexanol can be dehydrated using phosphoric acid to form cyclohexene, which then reacts with prop-2-yn-1-ylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-ylamino)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can produce a wide range of substituted cyclohexanol derivatives.
Scientific Research Applications
2-(Prop-2-yn-1-ylamino)cyclohexanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-ylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below compares 2-(Prop-2-yn-1-ylamino)cyclohexanol with three structurally related compounds:
Key Observations :
- The propargylamino group in the target compound distinguishes it from naphthylamino (bulky aromatic) and allyl (unsaturated but non-acetylenic) analogs .
- Compared to 1-Cyclohexylamino-2-propanol, the target compound has a shorter aliphatic chain but retains hydrogen-bonding capabilities via -NH and -OH groups .
Spectroscopic and Analytical Data
- Mass Spectrometry (MS): Cyclohexanol derivatives often exhibit similar fragmentation patterns, complicating differentiation. However, the propargyl group in the target compound may yield unique ions (e.g., loss of C≡CH fragments) compared to naphthyl or allyl analogs .
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy :
Acid-Base Behavior and Solubility
- The amino group in the target compound can be protonated under acidic conditions, enhancing water solubility (similar to cyclohexylamine derivatives) .
- In contrast, 2-(Naphthalen-1-ylamino)cyclohexanol’s bulky aromatic group reduces solubility in polar solvents compared to the propargyl analog .
Crystallographic and Intermolecular Interactions
- 2-(Naphthalen-1-ylamino)cyclohexanol forms molecular chains via N–H···O hydrogen bonds and C–H···π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
